5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
“5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The exact structure would depend on the specific synthesis process and the conditions under which the compound is prepared and stored.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reagents used . Detailed reaction mechanisms would require further study and analysis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.07 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Other physical and chemical properties would depend on the specific conditions under which the compound is prepared and stored.Scientific Research Applications
Comprehensive Analysis of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Applications
Medicinal Chemistry Boron Neutron Capture Therapy (BNCT): This compound is utilized in BNCT, a cancer treatment method that targets tumors with high precision. Boronic acid derivatives like this one are essential for the therapy due to their ability to capture neutrons and deliver lethal doses of radiation to cancer cells while sparing healthy tissue .
Drug Transport Polymers: The compound’s derivatives are used in creating feedback control drug transport polymers. These polymers are designed to release drugs in response to specific physiological conditions, making them useful in targeted cancer therapies .
Chemical Synthesis Borylation Reactions: In the presence of a palladium catalyst, this compound can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate. This reaction is valuable for creating complex organic molecules with boronic acid functionalities .
Hydroboration of Alkynes and Alkenes: It is also used in the hydroboration of alkyl or aryl alkynes and alkenes, facilitated by transition metal catalysts. This process is crucial for adding boron atoms to carbon-carbon multiple bonds, which can then be further transformed into various functional groups .
Intermediate for Pharmaceutical and Chemical Industries: As an intermediate compound, it is used in the preparation of various pharmaceuticals and chemical intermediates. Its stability to water and air makes it a valuable component in these industries .
Organic Synthesis Substitution Reactions: The compound serves as a starting material for substitution reactions that lead to the synthesis of boric acid ester intermediates with benzene rings. These intermediates are pivotal in constructing complex organic structures .
Future Directions
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity.
properties
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEIHRCZDURBEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623314 |
Source
|
Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
461451-63-8 |
Source
|
Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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